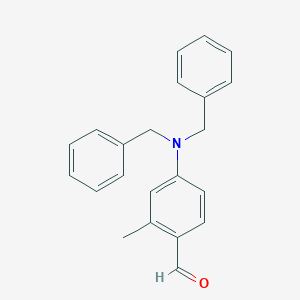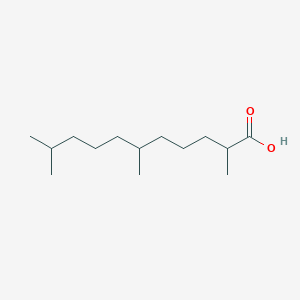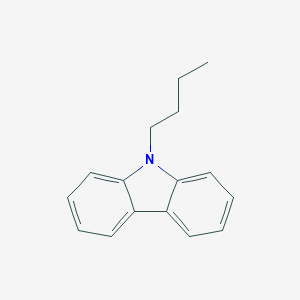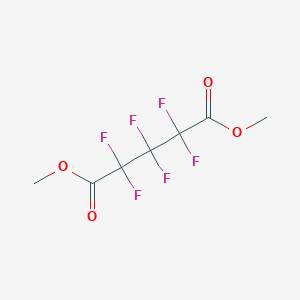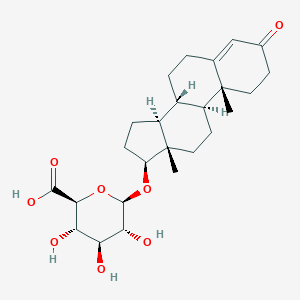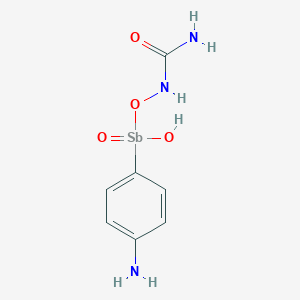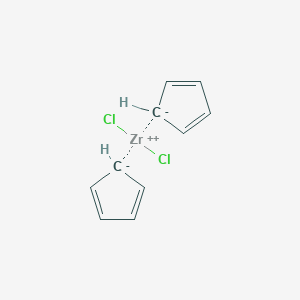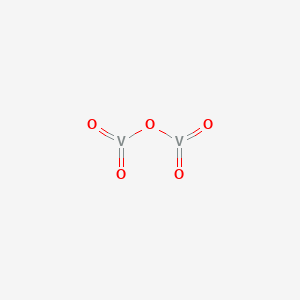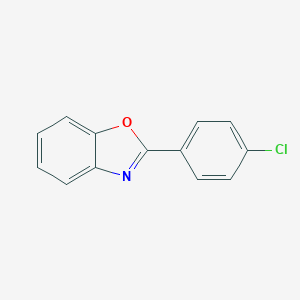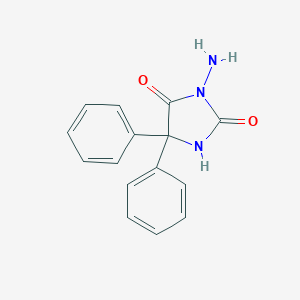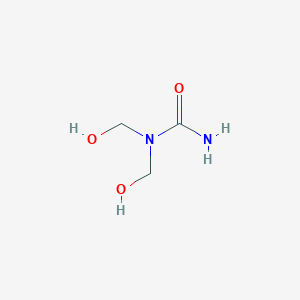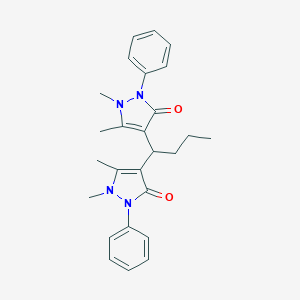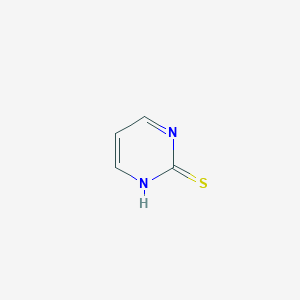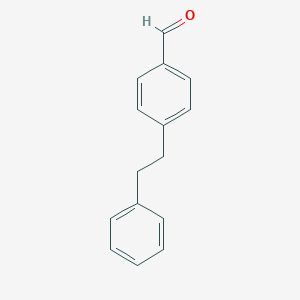
Benzaldehyde, p-phenethyl-
Übersicht
Beschreibung
Benzaldehyde, p-phenethyl- is a chemical compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a pale yellow liquid with a characteristic almond-like odor and is commonly known as phenylacetaldehyde. This compound is a versatile building block in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors.
Wirkmechanismus
Benzaldehyde, p-phenethyl- acts as a nucleophile in organic chemistry reactions, meaning that it donates an electron pair to another molecule. It can also act as an electrophile, meaning that it accepts an electron pair from another molecule. These properties make it a versatile compound in organic chemistry reactions.
Biochemische Und Physiologische Effekte
Benzaldehyde, p-phenethyl- has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been found to have anti-inflammatory effects, which could potentially make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzaldehyde, p-phenethyl- in lab experiments is its versatility as a building block in the synthesis of various organic compounds. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for the use of benzaldehyde, p-phenethyl- in scientific research. One area of interest is in the development of new antibiotics, as this compound has been shown to have antimicrobial properties. Another area of interest is in the development of new anti-inflammatory drugs, as this compound has been found to have anti-inflammatory effects. Additionally, benzaldehyde, p-phenethyl- could potentially be used in the development of new fragrances and flavors, as it has a characteristic almond-like odor.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, p-phenethyl- has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a reagent in organic chemistry reactions, such as the Grignard reaction and the Wittig reaction.
Eigenschaften
CAS-Nummer |
1212-50-6 |
|---|---|
Produktname |
Benzaldehyde, p-phenethyl- |
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-(2-phenylethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
InChI-Schlüssel |
IVNWLIBLNSKBSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
Andere CAS-Nummern |
1212-50-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


